Cytotoxicity Potency: Periplocymarin Outperforms Ouabain, Periplocin, and Periplogenin Across Multiple Cancer Cell Lines
Periplocymarin shows greater cytotoxicity than the reference compounds ouabain, periplogenin, and periplocin. Across a panel of seven cancer cell lines, periplocymarin inhibited proliferation with IC50 values of 0.02–0.29 µM [1]. In the same experimental system, periplocymarin was more effective than ouabain in PC3 (prostate adenocarcinoma) and U937 (monocytic leukemia) cells [2]. Its aglycone periplogenin was reported as 'decidedly less potent,' confirming the sugar moiety's importance [3].
| Evidence Dimension | In vitro cytotoxicity (IC50) against cancer cell panels |
|---|---|
| Target Compound Data | Periplocymarin IC50: 0.02–0.29 µM across PC3, U937, HCT-8, Bel-7402, BGC823, A549, A2780 |
| Comparator Or Baseline | Ouabain, periplocin, and periplogenin (stated as less cytotoxic than periplocymarin in the same study; individual comparator IC50 values not reported in the accessible abstract) |
| Quantified Difference | Periplocymarin more cytotoxic than all three reference compounds; rank order of cytotoxicity: periplocymarin > periplocin > ouabain in PC3 cells |
| Conditions | MTT/XTT assay; PC3 (prostate adenocarcinoma), U937 (monocytic leukemia), HCT-8, Bel-7402, BGC823, A549, A2780 cell lines; 48–72 h incubation [1][2] |
Why This Matters
For researchers procuring a cardiac glycoside with maximal in vitro anticancer potency across a broad cell-line panel, periplocymarin demonstrates quantitatively superior cytotoxicity to the commonly used reference ouabain and its co-isolated analog periplocin.
- [1] Zhang HY, et al. Octreotide-periplocymarin conjugate prodrug for improving targetability and anti-tumor efficiency: synthesis, in vitro and in vivo evaluation. Oncotarget. 2016 Dec 27;7(52):86326-86338. doi: 10.18632/oncotarget.13389. PMID: 27863401. View Source
- [2] Speranza A, et al. Pro-apoptotic and cytostatic activity of naturally occurring cardenolides. Cancer Chemother Pharmacol. 2009;64:793–802. doi: 10.1007/s00280-009-0929-5. PMID: 19169684. View Source
- [3] Chen KK, et al. Synthetic Glycosides of Digitoxigenin, Digoxigenin and Periplogenin. J Am Pharm Assoc. 1943;32(2):42-47. View Source
